5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione
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Overview
Description
thiazolidine-2,4-dione , belongs to the class of heterocyclic compounds . Its complex name might seem intimidating, but let’s break it down:
5-Methyl: Indicates a methyl group (CH₃) attached to the fifth carbon atom.
Piperidin-3-yl: Refers to a piperidine ring (a six-membered nitrogen-containing ring) with a substituent at the third position.
3-(Propan-2-yl): Indicates an isopropyl group (CH(CH₃)₂) attached to the third position.
Imidazolidine-2,4-dione: Describes the core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Now that we’ve deciphered its name, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:
Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.
Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.
Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.
Chemical Reactions Analysis
Thiazolidine-2,4-dione participates in various reactions:
Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.
Reduction: Reduction of the carbonyl group yields aminothiazolidines.
Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.
Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.
Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.
Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.
Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.
Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).
Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.
Mechanism of Action
The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.
Comparison with Similar Compounds
Thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring, isopropyl group, and imidazolidine core. Similar compounds include pyrrolidine-2,4-dione and oxazolidine-2,4-dione .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17) |
InChI Key |
CZBOIKUXBZPHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2 |
Origin of Product |
United States |
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